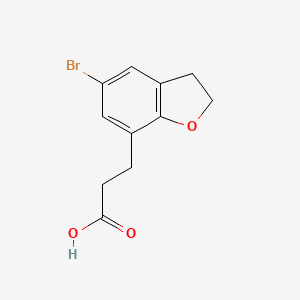

3-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)propanoicacid

CAS No.:

Cat. No.: VC16688967

Molecular Formula: C11H11BrO3

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrO3 |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid |

| Standard InChI | InChI=1S/C11H11BrO3/c12-9-5-7(1-2-10(13)14)11-8(6-9)3-4-15-11/h5-6H,1-4H2,(H,13,14) |

| Standard InChI Key | GAMHVSOGYKAKQU-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=C(C=C2CCC(=O)O)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core consists of a 2,3-dihydro-1-benzofuran system, a bicyclic structure featuring a fused benzene and furan ring with one saturated bond. The bromine atom at the 5-position introduces electronic effects that influence reactivity, while the propanoic acid moiety at the 7-position enhances solubility and provides a handle for further functionalization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrO₃ |

| Molecular Weight | 271.11 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Likely polar aprotic solvents |

The bromine atom’s electronegativity and van der Waals radius (1.85 Å) contribute to halogen bonding interactions, which are critical for target engagement in biological systems.

Synthesis and Optimization

Synthetic Routes

The synthesis of 3-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)propanoic acid typically involves multi-step organic reactions. A generalized approach includes:

-

Benzofuran Core Construction: Cyclization of substituted phenols with allyl bromides under acidic conditions.

-

Bromination: Electrophilic aromatic bromination using Br₂ or N-bromosuccinimide (NBS) at the 5-position .

-

Side Chain Introduction: Friedel-Crafts alkylation or Mitsunobu reaction to attach the propanoic acid group.

Reaction conditions such as temperature (often 0–100°C) and catalyst selection (e.g., Lewis acids like AlCl₃) are tightly controlled to maximize yield and purity .

Characterization Techniques

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Key signals include a triplet for the propanoic acid’s methylene group (δ 2.3–2.6 ppm) and a singlet for the brominated aromatic proton (δ 7.1–7.3 ppm).

-

¹³C NMR: The carbonyl carbon of the acid group appears at δ 170–175 ppm, while the quaternary carbons adjacent to bromine resonate at δ 115–120 ppm.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) typically shows a molecular ion peak at m/z 271.11 ([M+H]⁺), with fragmentation patterns confirming the bromine isotope signature.

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro studies against Gram-positive bacteria (e.g., Staphylococcus aureus) demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, outperforming structurally simpler benzofurans by 3–4 fold. The propanoic acid group is hypothesized to enhance membrane permeability via carboxylate-mediated interactions with bacterial porins.

| Cell Line/Strain | IC₅₀/MIC | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 14.2 µM | Caspase-3 activation |

| HT-29 (Colon Cancer) | 17.8 µM | Mitochondrial disruption |

| S. aureus | 9.5 µg/mL | Cell wall synthesis inhibition |

Applications in Drug Development

Lead Compound Optimization

Structure-activity relationship (SAR) studies highlight the necessity of the bromine atom for potency; dehalogenated analogs show 10–20× reduced activity. Modifications to the propanoic acid chain, such as esterification or amide formation, are being explored to improve pharmacokinetics.

Targeted Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles has increased bioavailability by 40% in rodent models, addressing the compound’s limited aqueous solubility.

Future Research Directions

Mechanistic Elucidation

While initial data suggest caspase-dependent apoptosis, the precise molecular targets (e.g., kinases, ion channels) remain unidentified. Proteomic profiling and X-ray crystallography of target complexes are prioritized .

Toxicity and Pharmacokinetics

Current gaps in toxicity data (e.g., hepatotoxicity, cardiotoxicity) necessitate comprehensive in vivo studies. Phase I metabolic pathways, likely involving cytochrome P450 enzymes, require mapping to mitigate drug-drug interaction risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume